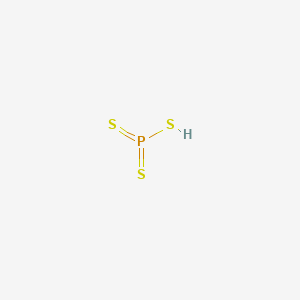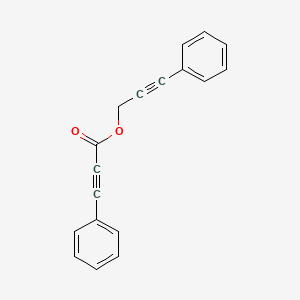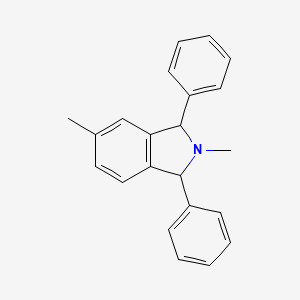
2,5-Dimethyl-1,3-diphenyl-2,3-dihydro-1H-isoindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethyl-1,3-diphenyl-2,3-dihydro-1H-isoindole is an organic compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a fused ring system composed of a benzene ring and a pyrrole ring. This particular compound is characterized by the presence of two methyl groups and two phenyl groups attached to the isoindole core. It is a white to pale yellow crystalline solid and is known for its stability and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-1,3-diphenyl-2,3-dihydro-1H-isoindole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2,5-dimethyl-1,3-diphenyl-1,3-dihydro-1H-isoindole with a suitable cyclizing agent can yield the desired compound. The reaction typically requires a solvent such as toluene or dichloromethane and is carried out at elevated temperatures, often in the range of 80-120°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of catalysts and controlled temperature and pressure, to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dimethyl-1,3-diphenyl-2,3-dihydro-1H-isoindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isoindole derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups. Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Isoindole derivatives with additional oxygen-containing functional groups.
Reduction: Reduced isoindole compounds with hydrogenated rings.
Substitution: Halogenated, nitrated, or sulfonated isoindole derivatives.
Aplicaciones Científicas De Investigación
2,5-Dimethyl-1,3-diphenyl-2,3-dihydro-1H-isoindole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its stability and unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethyl-1,3-diphenyl-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole
- 1,3-Dimethyl-1H-imidazol-3-ium-2-yl
Uniqueness
2,5-Dimethyl-1,3-diphenyl-2,3-dihydro-1H-isoindole is unique due to its specific substitution pattern and the presence of both methyl and phenyl groups. This combination of substituents imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it offers a balance of stability, reactivity, and biological activity .
Propiedades
Número CAS |
22948-71-6 |
|---|---|
Fórmula molecular |
C22H21N |
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
2,5-dimethyl-1,3-diphenyl-1,3-dihydroisoindole |
InChI |
InChI=1S/C22H21N/c1-16-13-14-19-20(15-16)22(18-11-7-4-8-12-18)23(2)21(19)17-9-5-3-6-10-17/h3-15,21-22H,1-2H3 |
Clave InChI |
WNNQPZRNHAHWAC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C(N(C2C3=CC=CC=C3)C)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


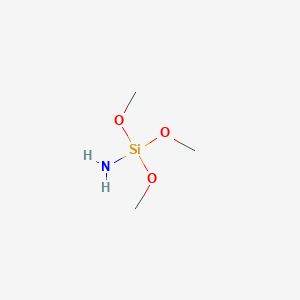

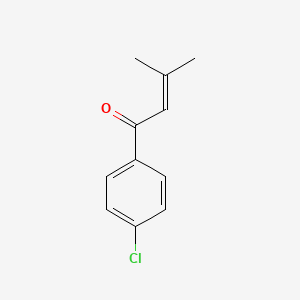
![[3-(propanoylamino)phenyl] N-propan-2-ylcarbamate](/img/structure/B14718327.png)
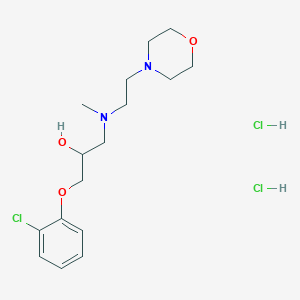
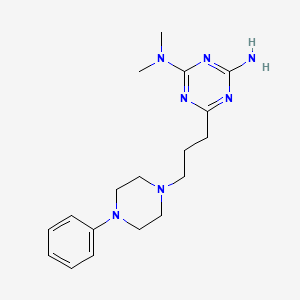


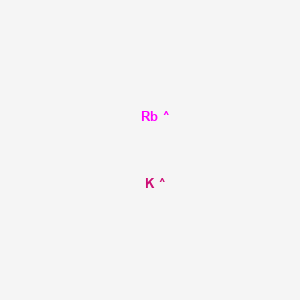

![2H-Pyran, tetrahydro-2-[(3-nitrophenyl)methoxy]-](/img/structure/B14718390.png)
